3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. The process can be summarized as follows:
Starting Material: 3-amino-thiophene-2-carboxylate derivatives.
Cyclization: The cyclization is achieved using a one-carbon source reagent such as formic acid or triethyl orthoformate.
Intermediate Formation: The intermediate β-keto amides are formed by reacting with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene.
Final Cyclization: The β-keto amides are then cyclized to form the thieno[2,3-b]pyridine derivatives by heating with pyrrolidine in toluene using calcium chloride as a desiccant.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group and the pyridine ring can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting CDK8.
Organic Synthesis: It serves as a versatile building block for the synthesis of various heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide is primarily through inhibition of specific kinases. For instance, it has been shown to inhibit CDK8, a kinase involved in transcription regulation . The inhibition occurs through binding to the ATP-binding site of the kinase, thereby preventing phosphorylation of target proteins.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit CDK8 sets it apart from other similar compounds, making it a valuable candidate for drug development .
Properties
IUPAC Name |
3-amino-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS/c14-10-8-3-4-9(7-2-1-5-16-6-7)17-13(8)19-11(10)12(15)18/h1-6H,14H2,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLFGYICIMYMGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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